5-(4-Nitrophenyl)pyrazin-2(1H)-one
Description
Properties
CAS No. |
89541-65-1 |
|---|---|
Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7N3O3/c14-10-6-11-9(5-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) |
InChI Key |
KZJUKOSIQRRAMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(4-Nitrophenyl)pyrazin-2(1H)-one typically involves cyclocondensation reactions. For example, it can be synthesized through the reaction of 4-nitroaniline with various aromatic ketones, followed by hydrazine hydrate treatment in glacial acetic acid under reflux conditions. The resulting products are characterized using techniques such as elemental analysis, Infrared spectroscopy, and NMR spectroscopy .
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Several studies have evaluated its efficacy against various bacterial and fungal strains:
- Bacterial Activity : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound were found to be particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus, with activity influenced by the presence of electron-donating or withdrawing groups on the aromatic ring .
- Fungal Activity : In vitro studies have shown that this compound exhibits antifungal properties against strains like Aspergillus niger. The presence of specific substituents on the pyrazole nucleus can enhance its antifungal potency .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles. These compounds were screened for antimicrobial activity, revealing that certain derivatives exhibited potent antibacterial effects, particularly those with electron-donating groups. For example, compounds with -Cl and -OH substituents showed enhanced activity against Staphylococcus aureus compared to standard antibiotics .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5a | Pseudomonas aeruginosa | High |
| 5b | Staphylococcus aureus | Moderate |
| 5c | Aspergillus niger | Moderate |
Case Study 2: Antifungal Potency
Another investigation focused on the antifungal properties of derivatives containing the pyrazinone structure. The study indicated that specific substitutions significantly improved efficacy against fungal pathogens, suggesting a structure-activity relationship that could guide future drug design .
Therapeutic Potential
Beyond its antimicrobial applications, this compound may have potential in treating other diseases due to its cytotoxic properties observed in preliminary studies. The compound's ability to induce tumor-specific cytotoxicity highlights its promise as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazinone Core
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Pharmacological Activity
- This contrasts with analogs like 5-(4-acetamidophenyl)pyrazin-2(1H)-one (SK&F 94120), where the acetamido group balances solubility and metabolic stability .
- Halogenated Derivatives: Chloro or fluoro substituents (e.g., 5-(3-chlorophenyl)pyrazin-2(1H)-one) may enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
- Heterocyclic Extensions: Compounds like 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one (fused pyridine-pyrazinone) exhibit unique fluorescence properties and expanded π-systems, making them candidates for materials science or targeted therapies .
Preparation Methods
Reaction Mechanism:
-
Ugi Step : 4-Nitrobenzaldehyde, an isocyanide (e.g., tert-butyl isocyanide), a protected amino aldehyde (e.g., aminoacetaldehyde dimethyl acetal), and a carboxylic acid (e.g., Fmoc-protected serine) undergo U-4CR to form a peptoid intermediate.
-
Cyclization : Treatment with trifluoroacetic acid (TFA) removes protecting groups and triggers intramolecular cyclization via imine formation, yielding 5-(4-nitrophenyl)-3,4-dihydropyrazin-2(1H)-one.
-
Oxidation : Air oxidation aromatizes the dihydropyrazinone to the final pyrazin-2(1H)-one.
This method achieves yields of 50–65% and benefits from high atom economy. However, the use of acid-labile protecting groups (e.g., Fmoc) necessitates careful deprotection to prevent side reactions.
Ring Transformation of Mesoionic Oxazolium Olates
Mesoionic 1,3-oxazolium-5-olates serve as versatile precursors for pyrazinones via ring-opening/ring-closing transformations. Activation with methylene isocyanides (e.g., TosMIC) facilitates a [3+3] cycloaddition, forming the pyrazinone core.
Procedure:
-
Oxazolium Formation : 4-Nitrophenyl-substituted oxazolium salts are generated from N-acyl amino acids and trimethylsilyl chloride.
-
Ring Transformation : Reaction with TosMIC in dichloromethane at 0°C induces rearrangement, yielding this compound in 55–70% yield.
This method excels in regioselectivity, with the 4-nitrophenyl group pre-installed on the oxazolium precursor. However, the synthesis of tailored oxazolium salts requires multi-step sequences, complicating scalability.
Nitration of Phenyl-Substituted Pyrazinones
Post-synthetic nitration provides an alternative route by introducing the nitro group onto a pre-formed phenylpyrazinone. This two-step approach involves:
-
Synthesis of 5-Phenylpyrazin-2(1H)-one : Achieved via cyclocondensation of benzil with α-amino acetamide (70–80% yield).
-
Regioselective Nitration : Treatment with fuming nitric acid (HNO₃) in sulfuric acid at 0°C installs the nitro group predominantly at the para position (40–50% yield).
While straightforward, this method suffers from poor regiocontrol, generating ortho and meta byproducts that require chromatographic separation. Catalytic nitration systems using zeolites or ionic liquids have been explored to enhance para-selectivity but remain experimental.
One-Pot Synthesis Using α-Dicarbonyl and Aminocoumarin Derivatives
A one-pot strategy leveraging α-dicarbonyl compounds and 4-amino-3-nitrocoumarin derivatives has been adapted for pyrazinones. Although originally designed for chromeno-pyrazinones, substitution of the coumarin moiety with 4-nitrobenzaldehyde derivatives enables access to the target compound.
Key Steps:
-
Condensation : 4-Nitrobenzaldehyde reacts with α-aminoacetonitrile in ethanol to form an α-iminonitrile intermediate.
-
Cyclization : Addition of glyoxal and ammonium acetate induces pyrazinone ring closure, yielding the product in 50–60% yield.
This method’s scalability is limited by the hygroscopic nature of α-aminoacetonitrile, necessitating anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 45–60 | Simple reagents | Low regioselectivity in nitration |
| Ugi Multicomponent | 50–65 | Convergent synthesis | Acid-sensitive intermediates |
| Ring Transformation | 55–70 | High regioselectivity | Multi-step precursor synthesis |
| Post-Synthetic Nitration | 40–50 | Utilizes commercial precursors | Byproduct formation |
| One-Pot Synthesis | 50–60 | Rapid assembly | Sensitivity to moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
